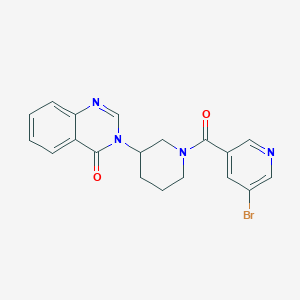

3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits potential therapeutic properties and has been extensively studied for its use in various scientific research applications.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound 3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one, part of the 2-pyridyl [3H]-quinazolin-4-one derivatives, has been explored for its potential anti-tumor and anti-microbial properties. A study by Eweas et al. (2021) synthesized this compound starting from 5-bromo-2-[pyridin-4-ylcarbonyl]amino]benzoic acid, leading to the creation of various derivatives with potential biological activities. Some of these compounds demonstrated significant antiproliferative and antimicrobial activities, suggesting their potential as therapeutic agents Eweas, A. F., Abdallah, Q. M. A., & Elbadawy, M. (2021). Current Chemistry Letters.

Antifungal Activity Studies

Another research direction for derivatives of this compound includes their antifungal properties. Shivan and Holla (2011) synthesized 3-aryl-2-methyl-quinazolin-4-ones, which underwent reactions to produce compounds tested for antifungal activities. These studies indicate the potential use of such compounds in developing antifungal therapies Shivan, M., & Holla, B. S. (2011). Journal of chemical and pharmaceutical research.

Insecticidal Efficacy

The insecticidal efficacy of novel bis quinazolin-4(3H)-one derivatives, potentially including the 3-(1-(5-bromonicotinoyl)piperidin-3-yl) variant, has been evaluated. El-Shahawi et al. (2016) synthesized a series of these compounds, which were tested for their effectiveness against various insects, highlighting a potential application in pest control El-Shahawi, M. M., El-ziaty, A. K., Morsy, J., & Aly, A. (2016). Journal of Heterocyclic Chemistry.

Anticancer Activity

The 2,4-diaminoquinazoline series, related to the structure , has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, showcasing its potential as a lead candidate for tuberculosis drug discovery. This class of compounds demonstrates bactericidal activity against both replicating and non-replicating M. tuberculosis, indicating their promise in TB therapy development Odingo, J., O’Malley, T., Kesicki, E., Alling, T., Bailey, M., Early, J. V., Ollinger, J., Dalai, S., Kumar, N., Singh, R. V., Hipskind, P., Cramer, J., Ioerger, T., Sacchettini, J., Vickers, R., & Parish, T. (2014). Bioorganic & medicinal chemistry.

Antiviral Activities

Further, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives, synthesized via microwave technique, were screened for antiviral activities against several respiratory and biodefense viruses. This study opens avenues for the use of quinazolin-4(3H)-one derivatives in the treatment of viral infections, demonstrating their broad-spectrum antiviral potential Selvam, P., Vijayalakshimi, P., Smee, D., Gowen, B., Julander, J., Day, C., & Barnard, D. (2007). Antiviral Chemistry and Chemotherapy.

properties

IUPAC Name |

3-[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O2/c20-14-8-13(9-21-10-14)18(25)23-7-3-4-15(11-23)24-12-22-17-6-2-1-5-16(17)19(24)26/h1-2,5-6,8-10,12,15H,3-4,7,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQGCWJDHNQMJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)N3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate](/img/structure/B2536376.png)

![2,4,5-trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2536382.png)

![Methyl 3-(2-chlorophenyl)-5-{2-[3-(2-chlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl]vinyl}-4-isoxazolecarboxylate](/img/structure/B2536384.png)

![2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2536386.png)

![methyl 3-[1-(3,5-dinitrophenyl)-N-(pyridin-2-yl)formamido]propanoate](/img/structure/B2536387.png)

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2536391.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide](/img/structure/B2536392.png)

![Benzo[d]thiazol-6-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2536394.png)